N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide” is a chemical compound with the molecular formula C20H19ClN4O5S2 . It has an average mass of 494.972 Da and a monoisotopic mass of 494.048523 Da . The compound has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .
Molecular Structure Analysis
The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 123.1±0.5 cm3, and a molar volume of 316.7±7.0 cm3 . It also has a polar surface area of 135 Å2 and a polarizability of 48.8±0.5 10-24 cm3 .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Its ACD/LogP value is 2.10, and its ACD/LogD values are 2.34 at both pH 5.5 and 7.4 . The compound’s surface tension is 64.4±7.0 dyne/cm .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds related to N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide have demonstrated significant antimicrobial and antifungal properties. Studies have synthesized and evaluated various derivatives for their effectiveness against bacterial and fungal pathogens. For instance, pyrazoline derivatives have shown potent to weak activity, suggesting their potential use in developing new antimicrobial agents (Behalo, 2010).
Antiviral and Cytotoxic Activities
Research on pyrazole- and isoxazole-based heterocycles has revealed their antiviral properties, particularly against Herpes simplex type-1 (HSV-1), as well as cytotoxic activities. This indicates their applicability in antiviral therapies and cancer research (Dawood et al., 2011).
Anti-inflammatory Agents
Several studies have developed compounds with pyrazole, isoxazole, and other heterocyclic cores, showing significant anti-inflammatory activities. These findings open avenues for new therapeutic agents to manage inflammation-related disorders (Kendre et al., 2015).
Anticancer Agents
Compounds featuring the pyrazole moiety have been synthesized and evaluated for their anticancer activities. For example, molecular docking and quantum chemical calculations have identified compounds with promising anticancer potential, offering insights into the development of novel anticancer therapies (Katariya et al., 2021).
Corrosion Inhibition
In addition to biomedical applications, derivatives of N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide have been studied for their application in corrosion inhibition. These compounds have shown high efficiency in protecting metals from corrosion, highlighting their industrial significance (Saraswat & Yadav, 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various biological targets, such as mitochondrial cytochrome-bc1 complex .
Mode of Action
It’s known that some related compounds act through the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain .
Biochemical Pathways
The inhibition of mitochondrial respiration can disrupt important cellular biochemical processes, leading to the cessation of fungal growth .
Result of Action
The inhibition of mitochondrial respiration can lead to the disruption of important cellular biochemical processes .
Action Environment
It’s known that environmental factors can significantly affect the action of similar compounds .
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-17(14-6-4-3-5-7-14)21(26)23-20-18-12-29(27,28)13-19(18)24-25(20)16-10-8-15(22)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMLHYGBSYCIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.